

3-hydroxy-1-adamantaneacetic acid chemical structure and stereochemistry

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Compound of Interest

Compound Name: 2-(3-Hydroxyadamantan-1-yl)acetic acid

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An In-depth Technical Guide to 3-Hydroxy-1-Adamantaneacetic Acid

Introduction

3-Hydroxy-1-adamantaneacetic acid is a functionalized derivative of adamantane, a rigid, tricyclic hydrocarbon with a diamondoid structure. The unique physicochemical properties of the adamantane cage, including its high lipophilicity, thermal stability, and chemical robustness, have made it a valuable scaffold in medicinal chemistry and materials science. The introduction of hydroxyl and acetic acid moieties at the bridgehead positions of the adamantane core imparts specific chemical reactivity and potential for biological interactions, making 3-hydroxy-1-adamantaneacetic acid a compound of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and known properties.

Chemical Structure and Stereochemistry

The chemical structure of 3-hydroxy-1-adamantaneacetic acid consists of a tricyclo[3.3.1.1^{3,7}]decane (adamantane) core. An acetic acid group is attached to the C1 bridgehead position, and a hydroxyl group is substituted at the C3 bridgehead position.

Caption: Ball-and-stick representation of 3-hydroxy-1-adamantaneacetic acid.

The adamantane cage is characterized by its high degree of symmetry (T_d point group). However, the substitution at the C1 and C3 positions lowers the overall symmetry of the molecule. Despite the presence of substituents, 3-hydroxy-1-adamantaneacetic acid is an achiral molecule as it possesses a plane of symmetry that bisects the molecule through the C2-C8 axis and the C5-C7 axis. The IUPAC name for this compound is 2-(3-hydroxy-1-adamantyl)acetic acid.

The crystal structure of 3-hydroxy-1-adamantaneacetic acid has been determined by X-ray diffraction, revealing that the structure is stabilized by intermolecular O-H...O hydrogen bonds, which form a chain-like arrangement in the solid state.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3-hydroxy-1-adamantaneacetic acid is presented in the table below.

Property	Value	Reference
Molecular Formula	$C_{12}H_{18}O_3$	[2]
Molecular Weight	210.27 g/mol	[2]
Appearance	White to off-white powder or crystals	[2]
Melting Point	125-129 °C	[2]
Boiling Point	375.3 ± 15.0 °C (Predicted)	[2]
Density	1.329 g/cm ³	[2]
pKa	4.72 ± 0.10 (Predicted)	[2]
CAS Number	17768-36-4	[2]

Synthesis

The synthesis of 3-hydroxy-1-adamantaneacetic acid typically starts from a more readily available adamantane derivative, such as 1-adamantaneacetic acid or 1-adamantanecarboxylic

acid. The key transformation is the selective hydroxylation of the adamantane cage at the C3 position.

Experimental Protocol: Oxidation of 1-Adamantanecarboxylic Acid

One common synthetic route involves the direct oxidation of 1-adamantanecarboxylic acid using a strong oxidizing agent in an acidic medium.^[3]

Materials:

- 1-Adamantanecarboxylic acid
- Nitric acid (65%)
- Concentrated sulfuric acid (98%)
- Crushed ice
- Water
- Diethyl ether
- Acetone

Procedure:

- In a 250 mL three-necked flask equipped with a condensing reflux device, magnetic stirrer, and an ice-salt bath, add 1-adamantanecarboxylic acid and nitric acid.
- Cool the mixture in the ice-salt bath to control the temperature.
- Slowly add concentrated sulfuric acid dropwise using a constant pressure dropping funnel while maintaining a low temperature.
- After the addition is complete, allow the reaction to proceed for a specified period.

- Pour the reaction mixture into a large beaker containing crushed ice and stir until all the ice has melted.
- A light yellow precipitate will form upon cooling. Collect the precipitate by filtration.
- Wash the precipitate with water (3 times) followed by diethyl ether (3 times).
- Recrystallize the crude product from a mixture of acetone and water (9:1 v/v).
- Dry the purified white solid under vacuum to obtain 3-hydroxy-1-adamantanecarboxylic acid.

Note: This is a generalized procedure. The specific molar ratios of reactants, reaction times, and temperatures should be optimized for best results.

Spectroscopic Data

Detailed spectroscopic data for 3-hydroxy-1-adamantaneacetic acid is not widely available in public databases. However, based on the known structure and data from related adamantane derivatives, the expected spectral characteristics are summarized below.

Spectroscopic Technique	Expected Characteristics
^1H NMR	Signals corresponding to the adamantane cage protons would appear as a complex multiplet in the upfield region (approx. 1.5-2.2 ppm). A singlet for the methylene protons of the acetic acid group would be expected around 2.2 ppm. The hydroxyl proton signal would be a broad singlet, with its chemical shift dependent on concentration and solvent.
^{13}C NMR	Resonances for the adamantane cage carbons would be observed in the aliphatic region (approx. 28-50 ppm). The quaternary carbons C1 and C3 would appear at lower field, with C3 (bearing the hydroxyl group) being further downfield. The methylene carbon of the acetic acid group would be around 45 ppm, and the carbonyl carbon would be significantly downfield (approx. 170-180 ppm).
FTIR (cm^{-1})	A broad absorption band in the region of 3400-2400 cm^{-1} characteristic of the O-H stretching of the carboxylic acid and the alcohol. A strong C=O stretching vibration around 1700 cm^{-1} . C-H stretching vibrations just below 3000 cm^{-1} . C-O stretching for the alcohol and carboxylic acid in the 1300-1000 cm^{-1} region.
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ at m/z 210 would be expected. Fragmentation may involve the loss of water (M-18), the carboxyl group (M-45), and characteristic fragmentation of the adamantane cage.

Biological Activity and Applications

Adamantane derivatives have a rich history in drug discovery, with notable examples including the antiviral agent amantadine and the anti-Parkinson's drug memantine. The lipophilic nature

of the adamantane cage is thought to facilitate the passage of molecules through biological membranes and enhance binding to protein targets.

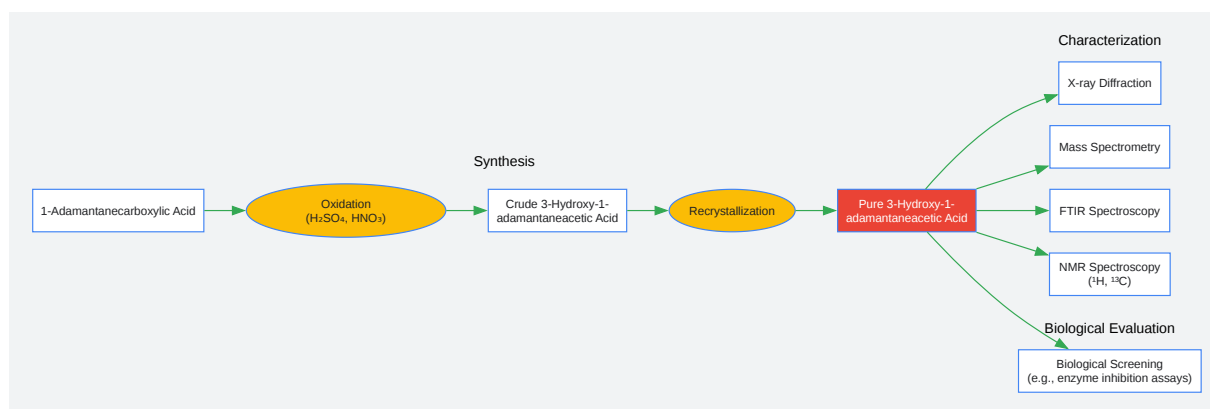
While specific biological activity studies on 3-hydroxy-1-adamantaneacetic acid are limited, its structural motifs are present in pharmacologically active molecules. For instance, a derivative, 1-[[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine, has been identified as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.^[4] This suggests that the 3-hydroxy-1-adamantyl moiety can be a key component in the design of enzyme inhibitors.

The general biological activities of adamantane derivatives are diverse and include:

- **Antiviral Activity:** Primarily against influenza A virus by blocking the M2 proton ion channel.
- **Neuroprotective Effects:** Through antagonism of the N-methyl-D-aspartate (NMDA) receptor.
- **Other Potential Applications:** Adamantane derivatives have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.

The presence of both a hydroxyl and a carboxylic acid group on 3-hydroxy-1-adamantaneacetic acid provides two reactive handles for further chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Logical Workflow for Synthesis and Characterization



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Caption: A typical workflow for the synthesis and analysis of the title compound.

Conclusion

3-Hydroxy-1-adamantaneacetic acid is a fascinating molecule that combines the rigid, lipophilic adamantane scaffold with polar hydroxyl and carboxylic acid functional groups. This unique combination of properties makes it a valuable intermediate in the synthesis of new materials and potential therapeutic agents. While detailed quantitative data on its spectroscopic and biological properties are not extensively documented in publicly accessible literature, its structural relationship to known bioactive adamantane derivatives suggests a promising potential for future research and development in the pharmaceutical and chemical industries. This guide provides a solid foundation for professionals seeking to understand and utilize this intriguing compound.

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